5-(4-chlorophenyl)-1,2,4-triazin-3(2H)-one
Overview
Description
5-(4-Chlorophenyl)-1,2,4-triazin-3(2H)-one is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chlorophenyl group attached to the triazine ring
Scientific Research Applications
5-(4-Chlorophenyl)-1,2,4-triazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require heating and the use of a solvent such as ethanol or acetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while substitution reactions can produce various substituted triazines.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1,2,4-triazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
5-Phenyl-1,2,4-triazin-3(2H)-one: Lacks the chlorine atom, which may affect its reactivity and binding properties.
5-(4-Methylphenyl)-1,2,4-triazin-3(2H)-one: Contains a methyl group instead of a chlorine atom, potentially altering its chemical and biological properties.
5-(4-Nitrophenyl)-1,2,4-triazin-3(2H)-one:
Uniqueness: The presence of the chlorophenyl group in 5-(4-chlorophenyl)-1,2,4-triazin-3(2H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2H-1,2,4-triazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)8-5-11-13-9(14)12-8/h1-5H,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZZYLZFIUFISC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)NN=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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